![molecular formula C18H15F3N4O2 B2364763 N-{4-[2-(1H-1,2,4-triazol-1-yl)éthoxy]phényl}-3-(trifluorométhyl)benzènecarboxamide CAS No. 866008-32-4](/img/structure/B2364763.png)
N-{4-[2-(1H-1,2,4-triazol-1-yl)éthoxy]phényl}-3-(trifluorométhyl)benzènecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds have been synthesized and evaluated for their biological activities, particularly as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves a series of chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is established by NMR and MS analysis . The presence of the 1,2,4-triazole ring is a key feature in these compounds .Chemical Reactions Analysis
The most potent compounds exhibit potent inhibitory activities against cancer cell lines . Further investigation showed that some compounds clearly inhibited the proliferation of cancer cells by inducing apoptosis .Physical and Chemical Properties Analysis
The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du 1,2,4-triazole se sont avérés prometteurs en tant qu'agents anticancéreux potentiels. Des chercheurs ont synthétisé de nouveaux dérivés contenant le cycle 1,2,4-triazole et ont évalué leurs activités cytotoxiques contre diverses lignées de cellules cancéreuses. Plus précisément, des composés dérivés de cette structure ont été testés contre des lignées de cellules cancéreuses humaines telles que MCF-7, Hela et A549 à l'aide du test MTT. Notamment, certains de ces dérivés ont démontré une activité cytotoxique à des concentrations inférieures à 12 μM contre les cellules Hela. De plus, des évaluations de sécurité sur des lignées de cellules normales (par exemple, MRC-5) ont révélé une sélectivité appropriée contre les cellules normales et cancéreuses .
Inhibition de l'aromatase
Le système cyclique du 1,2,4-triazole a été exploré comme motif de liaison potentiel pour cibler l'aromatase, une enzyme impliquée dans la biosynthèse des œstrogènes. Des études de docking moléculaire ont étudié les modes de liaison des dérivés du 1,2,4-triazole dans le site actif de l'enzyme aromatase. La compréhension de ces interactions peut guider la conception d'inhibiteurs plus efficaces pour les affections hormonales, notamment le cancer du sein .
Pharmacocinétique et pharmacodynamie
Les composés hétérocycliques contenant des atomes d'azote, tels que les 1,2,4-triazoles, présentent des propriétés pharmacocinétiques et pharmacodynamiques favorables. Leur capacité à former des liaisons hydrogène avec diverses cibles contribue à améliorer les propriétés médicamenteuses, notamment la biodisponibilité, la stabilité métabolique et l'affinité de liaison aux récepteurs .
Autres applications potentielles
Au-delà de l'activité anticancéreuse et de l'inhibition de l'aromatase, les dérivés du 1,2,4-triazole ont été étudiés pour leurs rôles dans d'autres domaines thérapeutiques. Il s'agit notamment de l'activité antimicrobienne, des effets anti-inflammatoires et de la modulation des récepteurs neurotransmetteurs. Les chercheurs continuent d'explorer de nouvelles applications pour cette structure polyvalente .
Mécanisme D'action
Target of Action
The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research as models for breast and colon cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
The compound’s ability to inhibit the proliferation of cancer cells suggests that it is able to reach its target sites in the body
Result of Action
The result of the compound’s action is a reduction in the number of cancer cells due to the induction of apoptosis . This leads to an inhibition of the growth of the cancer . Notably, some of the compounds exhibited very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The compound N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide has been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Cellular Effects
N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide has been observed to influence cell function in several ways. It has been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available .
Dosage Effects in Animal Models
The effects of N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Metabolic Pathways
It is known that the compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)14-3-1-2-13(10-14)17(26)24-15-4-6-16(7-5-15)27-9-8-25-12-22-11-23-25/h1-7,10-12H,8-9H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTSETDOPKYBHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OCCN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)
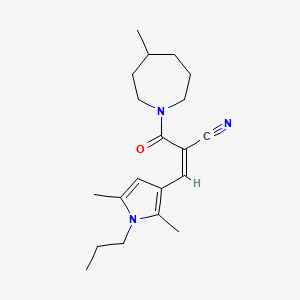
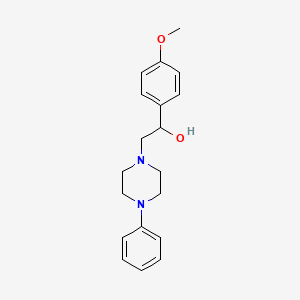
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2364684.png)
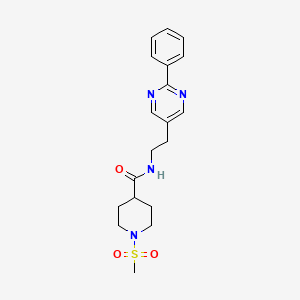
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)
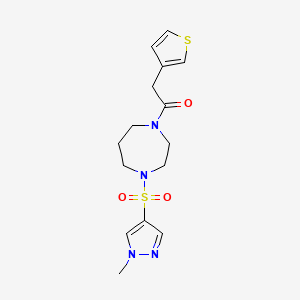
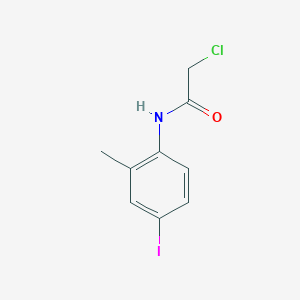
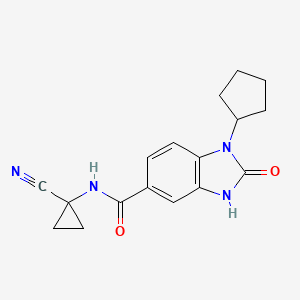
![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)
![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)
